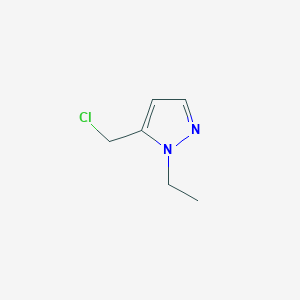

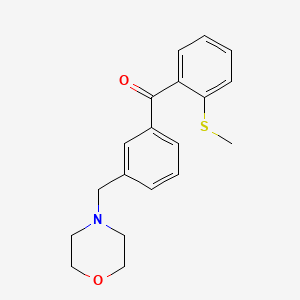

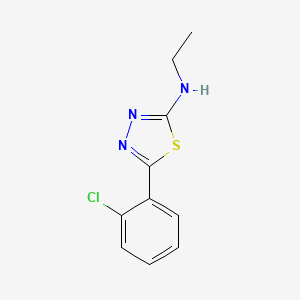

![molecular formula C22H34N2O3 B1359654 8-[3-(4-甲基哌嗪甲基)苯基]-8-氧代辛酸乙酯 CAS No. 898789-55-4](/img/structure/B1359654.png)

8-[3-(4-甲基哌嗪甲基)苯基]-8-氧代辛酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For example, the intramolecular cycloaddition reaction is used to synthesize a hexahydrochromeno[4,3-b]pyrrole derivative with an ethyl ester group . Another synthesis route involves cyclization reactions, as seen in the creation of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which also contain an ethyl ester moiety . These methods could potentially be adapted for the synthesis of Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate by incorporating the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques such as X-ray diffraction, which provides detailed information about the crystal system and space group, as well as the presence of intramolecular hydrogen bonds and π-π interactions that contribute to structural stability . These analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the compounds.

Chemical Reactions Analysis

The compounds discussed in the papers are involved in various chemical reactions that lead to their formation. For instance, the cyclization reaction is a key step in the synthesis of fluorescent dyes, which indicates that the functional groups present in the molecules are reactive under certain conditions . Similarly, the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride to form a pyrazole derivative suggests that the ethyl ester group can participate in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the orientation parameter in nematic liquid crystals is an important physical property for the application of dyes in liquid crystal displays . The presence of intermolecular hydrogen bonding and π-π interactions can affect the melting points, solubility, and stability of the compounds . These properties are essential for the practical application and handling of the compounds in various industries.

科学研究应用

抗惊厥活性

双曼尼希碱及其结构异构体,包括与 8-[3-(4-甲基哌嗪甲基)苯基]-8-氧代辛酸乙酯相似的化合物,已被合成并评估其抗惊厥活性。这些化合物在抗惊厥试验中显示出不同程度的活性,表明在开发用于治疗大发作和小发作癫痫的新型抗癫痫药物方面具有潜力 (H. Gul 等人,2007)。

脲酶抑制

在脲酶抑制剂的研究中,与 8-[3-(4-甲基哌嗪甲基)苯基]-8-氧代辛酸乙酯在结构上相关的化合物已被合成并筛选了其对脲酶的抑制潜力。这些分子已显示出作为脲酶抑制剂的效力,表明它们在治疗应用和药物设计程序中的效用 (M. Nazir 等人,2018)。

抗氧化和缓蚀性能

研究探索了与 8-[3-(4-甲基哌嗪甲基)苯基]-8-氧代辛酸乙酯相关的化合物的抗氧化活性和缓蚀潜力。这些化合物使用生物纳米粒子合成,表现出抗氧化性能,并且在缓蚀方面有效,突出了它们在各种工业和药理学应用中的潜力 (G. C. Anjan Kumar 等人,2022)。

有机合成中的催化应用

有机合成中的研究已将与 8-[3-(4-甲基哌嗪甲基)苯基]-8-氧代辛酸乙酯相似的化合物用作催化剂。这些化合物已用于各种有机反应中,例如迈克尔加成和环化反应,表明它们作为催化剂在复杂有机分子合成中的重要性 (Jun-ichi Tateiwa & A. Hosomi, 2001)。

液晶显示器染料合成中的应用

与 8-[3-(4-甲基哌嗪甲基)苯基]-8-氧代辛酸乙酯在结构上相关的化合物已被合成,以用于液晶显示器。这些荧光染料在向列液晶中表现出良好的取向参数,表明它们适用于显示技术 (V. Bojinov & I. Grabchev, 2003)。

体外微生物学评估

与 8-[3-(4-甲基哌嗪甲基)苯基]-8-氧代辛酸乙酯在结构上相似的化合物的新系列已被评估其体外抗菌活性。这些化合物对不同的细菌和真菌菌株表现出疗效,表明它们在开发新的抗菌剂方面具有潜力 (M. Ghashang 等人,2015)。

安全和危害

I’m sorry, but I couldn’t find specific information on the safety and hazards of Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate.

未来方向

I’m sorry, but I couldn’t find specific information on the future directions of research or applications for Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original sources or experts in the field for more detailed and precise information.

属性

IUPAC Name |

ethyl 8-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O3/c1-3-27-22(26)12-7-5-4-6-11-21(25)20-10-8-9-19(17-20)18-24-15-13-23(2)14-16-24/h8-10,17H,3-7,11-16,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDWATZAIRDBNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643462 |

Source

|

| Record name | Ethyl 8-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate | |

CAS RN |

898789-55-4 |

Source

|

| Record name | Ethyl 3-[(4-methyl-1-piperazinyl)methyl]-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

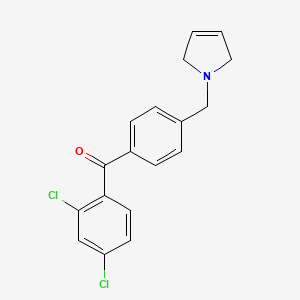

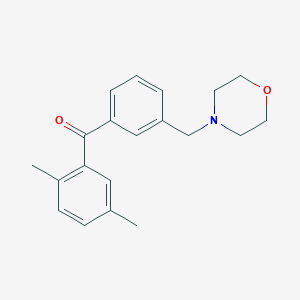

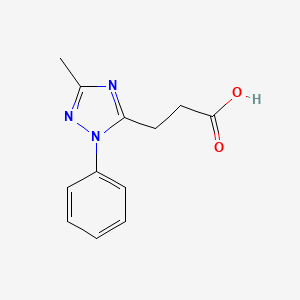

![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

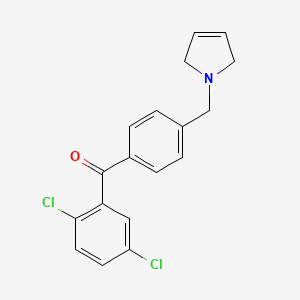

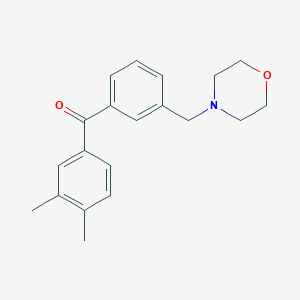

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

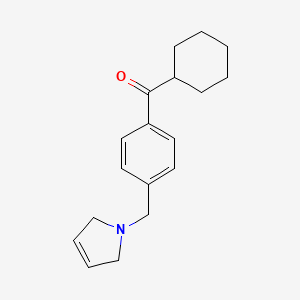

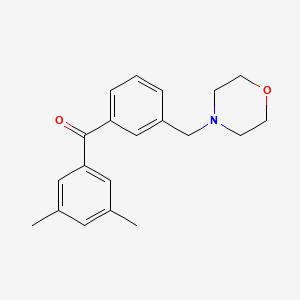

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)